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D-Altrose-1-13C

Cat. No.: B583466
CAS No.: 70849-27-3
M. Wt: 181.148
InChI Key: GZCGUPFRVQAUEE-IKGLOVJPSA-N
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Description

Significance of D-Altrose as a Rare Sugar in Carbohydrate Biochemistry

D-Altrose is an aldohexose, a type of monosaccharide characterized by six carbon atoms and an aldehyde functional group ontosight.aibiologyonline.com. While it shares the same chemical formula (C₆H₁₂O₆) and molecular weight (180.16 g/mol ) as more common hexoses like glucose, D-altrose is classified as a "rare sugar" ontosight.ainih.goviafns.org. This designation stems from its low abundance in nature compared to sugars such as D-glucose, D-fructose, and D-galactose nih.goviafns.org. D-Altrose is a stereoisomer of glucose and an epimer of mannose at the C-3 position ontosight.aibiologyonline.comwikipedia.org. Although not a primary component of biological systems, its unique stereochemistry makes it a valuable tool for studying the specificity of enzymes and other biomolecules, as some enzymes can distinguish between D-altrose and its isomers ontosight.ai. Its synthesis is possible from other sugars, such as D-glucose, and it finds applications as a substrate for enzymes and a building block in the synthesis of more complex carbohydrates ontosight.ai.

Principles and Utility of Stable Isotope Enrichment, Specifically 13C-Labeling, in Carbohydrate Studies

Stable isotope enrichment, particularly using carbon-13 (¹³C), is a cornerstone technique in modern biochemical research for tracing metabolic pathways and understanding molecular transformations biorxiv.orghumankinetics.commoravek.comsymeres.com. Stable isotopes, like ¹³C, are atoms of the same element with different numbers of neutrons, resulting in a slightly higher mass but identical chemical properties to their naturally abundant counterparts (¹²C) humankinetics.commoravek.com. This chemical similarity ensures that ¹³C-labeled molecules are metabolized by biological systems in the same way as their unlabeled counterparts, allowing them to serve as faithful tracers biorxiv.orghumankinetics.comwikipedia.org.

The utility of ¹³C-labeling in carbohydrate studies lies in its ability to track the fate of specific sugar molecules within complex metabolic networks humankinetics.commoravek.comresearchgate.net. By incorporating ¹³C atoms into a carbohydrate, researchers can follow its incorporation into various metabolites and products, providing detailed insights into metabolic flux, enzyme kinetics, and pathway utilization biorxiv.orgmoravek.comresearchgate.netosti.govnih.gov. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to detect and quantify the ¹³C enrichment in different molecules, enabling the mapping of metabolic reactions in real-time moravek.comwikipedia.orgnih.govmdpi.com. This approach is crucial for understanding how carbohydrates are processed, utilized for energy, or incorporated into cellular structures, offering a non-invasive method to study these dynamic processes moravek.comwikipedia.org.

Rationale for Research Focus on D-Altrose-1-13C within Isotopic Tracer Methodologies

The specific labeling of D-altrose at the C-1 position with carbon-13 (D-Altrose-1-¹³C) provides a distinct advantage for isotopic tracer methodologies. The C-1 position, being the anomeric carbon and the site of the aldehyde group in the open-chain form, is often a key point of enzymatic recognition and reaction in carbohydrate metabolism humankinetics.comresearchgate.netnih.gov. Labeling at this specific position allows researchers to precisely track the initial steps of D-altrose metabolism, such as its entry into glycolysis or other pathways, and to differentiate its metabolic fate from other isomers or related compounds humankinetics.comosti.govnih.gov.

The rationale for focusing on D-Altrose-1-¹³C is rooted in its potential to elucidate the specific roles and pathways of this rare sugar. By tracing the ¹³C label originating from the C-1 position, scientists can investigate enzyme specificity, the kinetics of glycosidic bond cleavage, and the initial carbon flow from D-altrose into central metabolic pathways like the tricarboxylic acid (TCA) cycle humankinetics.comosti.govmdpi.comnih.gov. This targeted labeling strategy is essential for understanding how D-altrose might interact with or be processed by cellular machinery, especially when compared to more abundant sugars.

Overview of Major Academic Research Trajectories for this compound

While specific research directly detailing D-Altrose-1-¹³C is specialized, the broader trajectories for isotopically labeled rare sugars, including D-altrose, fall into several key areas:

Metabolic Pathway Elucidation: Understanding how rare sugars are processed within cellular systems, identifying which enzymes act upon them, and mapping their entry points into central metabolic pathways researchgate.netosti.govnih.gov.

Enzyme Specificity Studies: Using labeled rare sugars to probe the substrate specificity of glycosidases, kinases, and other carbohydrate-processing enzymes, which can distinguish between different hexose (B10828440) isomers ontosight.aihumankinetics.com.

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions and the flow of carbon through different pathways when D-altrose is supplied as a substrate researchgate.netosti.govnih.govmdpi.com. This can reveal how D-altrose utilization might differ from that of glucose.

Biochemical and Pharmaceutical Research: Investigating the potential biological activities of rare sugars and their derivatives, where isotopic labeling can help track their distribution and transformation within biological systems ontosight.aimoravek.commedchemexpress.com.

The use of ¹³C-labeled compounds, including D-Altrose-1-¹³C, is instrumental in advancing our comprehension of carbohydrate biochemistry, particularly concerning the less common sugars and their unique metabolic roles.

Properties

CAS No.

70849-27-3

Molecular Formula

C6H12O6

Molecular Weight

181.148

IUPAC Name

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i1+1

InChI Key

GZCGUPFRVQAUEE-IKGLOVJPSA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for D Altrose 1 13c

Chemo-Enzymatic Synthesis Approaches for D-Altrose-1-13C

Chemo-enzymatic synthesis leverages the high selectivity of enzymes in conjunction with the versatility of chemical reactions to construct complex molecules like isotopically labeled sugars. This approach can offer milder reaction conditions and higher stereoselectivity compared to purely chemical methods.

Enzymatic Conversion Pathways for ¹³C Incorporation

Enzymatic pathways provide a highly specific means of incorporating isotopic labels. While direct enzymatic synthesis of D-Altrose-1-¹³C from simple precursors is not extensively documented, the use of isomerases and epimerases on ¹³C-labeled substrates represents a plausible and powerful strategy. For instance, enzymes capable of acting on C-1 labeled hexoses or pentoses could theoretically be employed to produce the desired D-altrose isotopomer.

The general principle involves utilizing an enzyme that can catalyze the conversion of a readily available ¹³C-labeled precursor into the D-altrose backbone. For example, an isomerase could be used to convert a ¹³C-labeled ketose into the corresponding aldose, or an epimerase could be used to alter the stereochemistry at specific carbon centers of a ¹³C-labeled sugar to yield the altrose configuration. The success of such a pathway is contingent on the substrate specificity of the chosen enzyme and its ability to process the isotopically labeled molecule efficiently.

Hybrid Synthetic Routes Integrating Isotopic Precursors

Hybrid synthetic routes combine both chemical and enzymatic steps to achieve the synthesis of D-Altrose-1-¹³C. This strategy often involves the chemical synthesis of a key ¹³C-labeled intermediate, which is then subjected to one or more enzymatic transformations. This approach allows for the efficient introduction of the isotopic label using established chemical methods, while exploiting the stereospecificity of enzymes for the final, often challenging, steps of the synthesis.

An example of a hybrid approach could involve the chemical synthesis of a ¹³C-labeled five-carbon sugar derivative. This precursor could then be subjected to an aldolase-catalyzed reaction with a one-carbon donor to stereoselectively form the six-carbon backbone of D-altrose with the ¹³C label at the C-1 position. This method capitalizes on the ability of aldolases to form carbon-carbon bonds with high stereocontrol, a task that can be challenging to achieve through purely chemical means.

Stereoselective Chemical Synthesis of this compound

Purely chemical methods offer a high degree of control over the entire synthetic sequence, allowing for the precise and regiospecific introduction of the ¹³C label. These methods often involve multi-step sequences that require careful selection of protecting groups and reaction conditions to achieve the desired stereochemistry of D-altrose.

Strategies for Regiospecific ¹³C-Labeling at the C-1 Position

A well-established and effective method for the regiospecific labeling of aldoses at the C-1 position is the cyanohydrin synthesis. This approach has been successfully applied to the synthesis of [1-¹³C]-D-altrose. The synthesis commences with a five-carbon starting material, D-ribose.

The key step involves the reaction of D-ribose with potassium cyanide enriched with carbon-13 (K¹³CN). This reaction extends the carbon chain by one, introducing the ¹³C label specifically at the C-1 position and forming two epimeric cyanohydrins. The subsequent reduction of the nitrile group, followed by hydrolysis, yields a mixture of [1-¹³C]-D-altrose and its C-2 epimer, [1-¹³C]-D-allose. The desired D-altrose isomer can then be separated from the mixture by chromatographic techniques.

Table 1: Key Steps in the Cyanohydrin Synthesis of D-Altrose-1-¹³C

StepReactantsReagentsProduct(s)
1D-RiboseK¹³CN, H₂OEpimeric [1-¹³C]-cyanohydrins
2[1-¹³C]-CyanohydrinsH₂, Pd/BaSO₄, H₂OMixture of [1-¹³C]-D-altrose and [1-¹³C]-D-allose
3Mixture of hexosesChromatographic separationPure [1-¹³C]-D-altrose

Conversion of Related Monosaccharides to D-Altrose-1-¹³C

Another viable chemical strategy for the synthesis of D-Altrose-1-¹³C is the conversion of a more common, readily available ¹³C-labeled monosaccharide, such as D-glucose-1-¹³C. This approach would involve a series of stereochemical inversions at specific carbon atoms of the glucose backbone to arrive at the altrose configuration.

This transformation typically requires a multi-step sequence involving:

Protection: Selective protection of the hydroxyl groups that will not be modified.

Activation: Conversion of the hydroxyl group to be inverted into a good leaving group (e.g., tosylate, mesylate).

Inversion: Nucleophilic substitution with inversion of configuration. This is often achieved using a nucleophile such as acetate, followed by hydrolysis.

Deprotection: Removal of all protecting groups to yield the final product.

To convert D-glucose to D-altrose, inversions are required at both the C-2 and C-3 positions. This can be a challenging synthetic task requiring careful planning and execution to achieve the desired stereochemistry without affecting the ¹³C label at the C-1 position.

Purification and Isolation Techniques for Isotopically Enriched D-Altrose-1-¹³C

The successful synthesis of D-Altrose-1-¹³C via methods like the Kiliani-Fischer synthesis invariably produces a mixture of epimers, in this case, D-Altrose-1-¹³C and D-Allose-1-¹³C. wikipedia.org Therefore, robust purification and isolation techniques are paramount to obtaining the target compound in high purity. High-performance liquid chromatography (HPLC) is a powerful tool for the separation of these structurally similar monosaccharides. nih.govresearchgate.net

Detailed research has demonstrated the successful separation of all eight aldohexoses, including D-altrose and D-allose, using a polystyrene-based anion-exchange stationary phase. nih.govresearchgate.net The optimal resolution was achieved using a sodium hydroxide (B78521) (NaOH) eluent at a specific concentration, which modulates the retention times of the different sugars. nih.govresearchgate.net

Another effective separation technique is hydrophilic interaction chromatography (HILIC). This method utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. HILIC is well-suited for the separation of highly polar compounds like sugars. researchgate.net

Table 2: Illustrative HPLC Parameters for the Separation of D-Altrose and D-Allose

ParameterCondition
Chromatography System High-Performance Anion-Exchange Chromatography (HPAEC)
Stationary Phase Polystyrene-based resin with N,N,N',N'-tetramethyl-1,6-diaminohexane functional groups
Mobile Phase 20 mM Sodium Hydroxide (NaOH)
Detection Pulsed Amperometric Detection (PAD)

Table 3: Research Findings on the Chromatographic Separation of D-Altrose and D-Allose

CompoundRetention Time (minutes)
D-Allose~13
D-Altrose~14

Note: The retention times are approximate and based on published chromatograms for the separation of aldohexoses under the specified conditions. Actual retention times may vary depending on the specific column, system, and experimental parameters. nih.gov

High Resolution Spectroscopic Characterization and Structural Elucidation of D Altrose 1 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy of D-Altrose-1-13C

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of carbohydrates. For D-Altrose specifically labeled at the anomeric carbon (D-Altrose-1-¹³C), NMR techniques offer unparalleled insight into its chemical environment, connectivity, and dynamic behavior in solution. The introduction of the ¹³C isotope at a specific position overcomes the low natural abundance of ¹³C (1.1%), significantly enhancing the signal intensity of the labeled carbon and enabling a suite of specialized experiments to probe its structure in detail.

The chemical shift of a nucleus in NMR is highly sensitive to its local electronic environment. In D-Altrose-1-¹³C, the ¹³C label at the anomeric C1 position serves as a powerful probe for identifying the various isomeric forms (tautomers) that exist in equilibrium in solution. Each tautomer—α-pyranose, β-pyranose, α-furanose, β-furanose, and the acyclic aldehyde and its hydrate—places the C1 carbon in a unique stereochemical environment, resulting in a distinct and resolvable signal in the ¹³C NMR spectrum.

Studies on [1-¹³C]-labeled aldohexoses have shown that the C1 chemical shifts are characteristic of the ring size and anomeric configuration. nd.edu For pyranose forms, the anomeric carbon signal typically appears between 90 and 100 ppm, while furanose forms resonate slightly further downfield. The acyclic hydrated form (gem-diol) of C1 is generally found around 90.6 ppm, whereas the free aldehyde form appears significantly downfield, often exceeding 200 ppm, due to the deshielding effect of the carbonyl group. nd.edu

The precise chemical shifts for the anomeric carbon of D-Altrose-1-¹³C in its different tautomeric forms provide the basis for their unambiguous identification and quantification in solution.

Table 1: Representative ¹³C Chemical Shifts (δ) for the Anomeric Carbon (C1) of [1-¹³C]Aldohexoses in Aqueous Solution

TautomerTypical Chemical Shift Range (ppm)
β-Pyranose96 - 98
α-Pyranose92 - 94
β-Furanose101 - 103
α-Furanose97 - 99
Hydrate (gem-diol)~90.6
Aldehyde>200

Note: Data is compiled based on typical values for aldohexoses as reported in the literature. nd.edu

Spin-spin coupling constants (J-couplings) provide valuable information about the connectivity and conformation of a molecule. In D-Altrose-1-¹³C, the isotopic label allows for the direct measurement of coupling constants between C1 and adjacent carbons, primarily C2. The magnitude of these one-bond (¹J_C1,C2) and two-bond (²J_C1,C3) couplings is dependent on the geometry of the sugar ring.

The one-bond coupling constant, ¹J_C1,C2, is particularly sensitive to the stereochemical orientation of substituents on both carbons. For pyranoside rings, ¹J_C1,C2 values are influenced by the anomeric configuration. These values typically fall within the range of 40-50 Hz for single bonds in carbohydrates. huji.ac.il

Two-bond couplings, such as ²J_C1,C3, are also conformationally dependent, though generally smaller in magnitude. The measurement of these parameters, made possible by isotopic labeling, provides critical constraints for computational modeling and the determination of the preferred solution-state conformation of the different D-altrose tautomers. osti.govrsc.org

Table 2: Typical ¹³C-¹³C Spin Coupling Constants in Aldopyranosides

Coupling ConstantTypical Value (Hz)Structural Dependence
¹J_C1,C240 - 50Anomeric configuration, substituent orientation
²J_C1,C31 - 5C1-C2-C3 bond angle, exocyclic group conformation

Note: Values are representative for saccharides and can vary based on specific structure and conformation. osti.govchemrxiv.org

Two-dimensional heteronuclear NMR experiments are fundamental for assigning signals and establishing connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. columbia.edulibretexts.org For D-Altrose-1-¹³C, the HSQC spectrum would display a prominent cross-peak connecting the anomeric proton (H1) signal with the enhanced signal of the labeled C1 carbon for each tautomer. This provides an unambiguous assignment of the H1 and C1 resonances for all existing forms in solution.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). columbia.educolumbia.edu This is crucial for piecing together the molecular structure. In D-Altrose-1-¹³C, the HMBC spectrum would show key correlations from the anomeric proton (H1) to the C2 carbon (a two-bond correlation) and potentially to the C5 carbon (a three-bond correlation across the ring oxygen). Conversely, correlations from H2 to the labeled C1 would also be observed. These long-range correlations are vital for confirming the carbon backbone sequence and assigning neighboring protons and carbons.

Table 3: Expected Key 2D NMR Correlations for the α-D-Altropyranose-1-¹³C Tautomer

ExperimentObserved ProtonCorrelated CarbonType of Correlation
HSQCH1C1¹J_C1,H1 (1-bond)
HMBCH1C2²J_C1,H1 (2-bond)
HMBCH1C5³J_C1,H1 (3-bond, via O5)
HMBCH2C1²J_C1,H2 (2-bond)

While HSQC and HMBC establish H-C connections, experiments like ¹³C-¹³C COSY and INADEQUATE are used to map the carbon skeleton directly.

¹³C-¹³C COSY (Correlation Spectroscopy): This experiment shows correlations between directly bonded carbon atoms. In a D-Altrose-1-¹³C sample, a ¹³C-¹³C COSY would primarily show a cross-peak between the highly abundant labeled C1 and the natural-abundance C2, confirming their direct linkage. Elucidating the entire carbon framework would require uniformly labeled material.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): The INADEQUATE experiment is the most definitive method for establishing carbon-carbon connectivity, as it relies on detecting the signal from molecules containing two adjacent ¹³C atoms. nih.gov While exceedingly insensitive at natural abundance, its feasibility is greatly improved with isotopic enrichment. huji.ac.il For D-Altrose-1-¹³C, the experiment would unambiguously show the correlation between C1 and C2, providing direct evidence of this bond. The detection of this single, strong correlation serves as a definitive starting point for spectral assignment.

Quantitative NMR (qNMR) leverages the direct proportionality between the integrated signal intensity and the number of corresponding nuclei to determine the concentration of different species in a mixture. nih.govox.ac.uk The ¹³C label at the anomeric position of D-altrose is ideal for qNMR studies of its tautomeric equilibrium.

The C1 signals for the α/β pyranose and furanose rings, as well as the acyclic aldehyde and hydrate forms, are well-resolved in the ¹³C NMR spectrum. nd.edu By acquiring the spectrum under quantitative conditions (e.g., using a long relaxation delay and gated proton decoupling to suppress the Nuclear Overhauser Effect), the integral of each C1 signal can be used to accurately determine the relative population of each tautomer at equilibrium.

Studies have shown that aldohexoses exist as a complex mixture in aqueous solution. For D-altrose, it has been observed that the percentage of the open-chain aldehyde form is among the highest of the aldohexoses, ranging from 0.01% to 0.09%. nd.edu This detailed distribution is critical for understanding its chemical reactivity and biological function.

Table 4: Tautomeric Distribution of D-Altrose in Aqueous Solution at 30°C as Determined by ¹³C qNMR

TautomerPercentage (%)
α-Pyranose27
β-Pyranose40
α-Furanose13
β-Furanose20
Aldehyde/Hydrate~0.01 - 0.09

Note: Data adapted from quantitative studies on [1-¹³C]aldohexoses. nd.edu The values for cyclic forms are representative proportions, with the key finding being the relatively high abundance of the acyclic form for the altro configuration.

Two-Dimensional (2D) NMR Techniques for Connectivity and Assignment

Mass Spectrometry (MS) for Isotopic Purity and Fragment Analysis of D-Altrose-1-¹³C

Mass spectrometry (MS) serves as a critical analytical tool for the characterization of isotopically labeled molecules such as D-Altrose-1-¹³C. It provides indispensable data on isotopic purity and offers detailed insights into molecular structure through the analysis of fragmentation patterns. creative-proteomics.com High-resolution mass spectrometry (HRMS) is particularly powerful in this context, as its ability to determine exact masses allows for the clear differentiation of isotopically enriched molecules from their unlabeled counterparts and other potential interfering species. researchgate.netnih.gov

The determination of isotopic purity is a primary application of MS in the analysis of ¹³C-labeled compounds. By examining the mass isotopologue distribution (MID), analysts can quantify the percentage of molecules that have successfully incorporated the ¹³C isotope at the desired position. springernature.comresearchgate.net This process involves correcting for the natural abundance of ¹³C and other isotopes to accurately calculate the isotopic enrichment. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS), often requiring derivatization of the sugar, and liquid chromatography-mass spectrometry (LC-MS) are routinely employed for these analyses. springernature.comnih.govnih.gov

Fragment analysis, typically performed using tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID) or infrared multiphoton dissociation (IRMPD), provides a roadmap of the compound's structure. nih.gov When D-Altrose-1-¹³C is subjected to fragmentation, the resulting charged fragments are analyzed based on their mass-to-charge (m/z) ratio. The presence of the ¹³C label at the anomeric carbon (C-1) results in a +1 Da mass shift for any fragment ion that retains this position. nih.gov This selective mass shift is instrumental in elucidating the complex fragmentation pathways of carbohydrates, which often involve multiple parallel routes of dissociation, including cross-ring cleavages and losses of small neutral molecules like water (H₂O) and formaldehyde (CH₂O). nih.govresearchgate.netmdpi.com

For instance, the fragmentation mechanism of D-glucose has been extensively studied using isotopically labeled standards, revealing a complex landscape of dissociation pathways. nih.gov These established principles can be applied to predict the fragmentation of D-Altrose-1-¹³C. Key cross-ring cleavage fragments, which are diagnostic for carbohydrate structure, would show a predictable mass shift if they contain the C-1 carbon, confirming their origin and helping to piece together the fragmentation puzzle.

Table 1: Predicted Characteristic Fragment Ions in MS/MS of D-Altrose vs. D-Altrose-1-¹³C

Fragmentation PathwayUnlabeled D-Altrose Fragment (m/z)D-Altrose-1-¹³C Fragment (m/z)Fragment Contains C-1 Position?
[M-H]⁻179180Yes
Cross-ring cleavage (⁰,²A-type)119119No
Cross-ring cleavage (²,⁴A-type)8990Yes
Neutral loss of H₂O from [M-H]⁻161162Yes
Neutral loss of C₂H₄O₂119120Yes
Neutral loss of C₃H₆O₃8990Yes

Note: This table is illustrative, based on known fragmentation patterns of hexoses. Actual observed fragments and their relative intensities can vary based on instrumentation and experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting in ¹³C-Labeled Systems

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a non-destructive means to investigate the three-dimensional structure and conformational dynamics of carbohydrates. mdpi.complu.mx These methods are complementary, probing the vibrational modes of a molecule to generate a unique spectral "fingerprint". edinst.comyoutube.com For a complex molecule like D-Altrose, the spectrum is rich with information pertaining to the orientation of its hydroxyl groups, the puckering of its pyranose ring, and the stereochemistry of its glycosidic bonds. researchgate.netacs.org

The strategic incorporation of a heavy isotope, such as ¹³C at the anomeric C-1 position, introduces a subtle but measurable perturbation to the molecule's vibrational modes. This phenomenon, known as the vibrational isotope effect, arises because the heavier ¹³C atom alters the reduced mass of the bonds it is involved in, leading to a downward shift in the frequency of the corresponding vibrational bands. nih.gov This effect is most pronounced for vibrations that directly involve the labeled carbon, such as the C-O and C-C stretching modes, as well as various bending and deformation modes associated with the anomeric center. For example, studies on phospholipids labeled with ¹³C at a carbonyl group have shown a distinct separation of 40-43 cm⁻¹ between the ¹³C=O and ¹²C=O stretching bands. nih.gov

This site-specific spectral shift allows researchers to isolate and assign vibrations associated with the labeled region of the molecule. In D-Altrose-1-¹³C, the shifts in vibrational frequencies can provide a detailed conformational fingerprint of the anomeric center, which is crucial for its chemical reactivity and biological function. By comparing the IR and Raman spectra of the labeled compound with its unlabeled counterpart, specific bands can be unambiguously assigned to vibrations involving the C-1 atom.

This approach, often combined with computational methods like density functional theory (DFT), enables a refined understanding of the conformational preferences of the sugar in various states (e.g., crystalline solid vs. aqueous solution). mdpi.comacs.org The precise frequencies and intensities of these isotopically sensitive bands can be correlated with specific structural parameters, such as bond lengths, bond angles, and dihedral angles, providing a high-resolution picture of the molecule's conformation.

Table 2: Predicted Effects of 1-¹³C Labeling on Key Vibrational Modes of D-Altrose

Vibrational ModeTypical Wavenumber Range (cm⁻¹)DescriptionExpected Effect of 1-¹³C Labeling
O-H Stretch3500 - 3200Stretching of hydroxyl groupsNegligible
C-H Stretch3000 - 2850Stretching of C-H bondsMinor shift for C1-H stretch
C-O-H Bend1500 - 1300In-plane bending of hydroxyl groupsMinor shift for C1-O-H bend
C-C Stretch1200 - 900Stretching of the carbon backboneMeasurable shift
C-O Stretch (Anomeric)1150 - 1000Stretching of the C1-O and C1-O5 bondsMeasurable shift
Ring Vibrations950 - 750"Breathing" and deformation modes of the pyranose ringMeasurable shift

Note: The magnitude of the isotopic shift depends on the extent to which the C-1 atom participates in the specific normal mode of vibration.

Lack of Specific Research Data on this compound Limits In-Depth Analysis of Its Metabolic Applications

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the applications of this compound in metabolic pathway elucidation. While the principles of using carbon-13 (¹³C) labeled isotopes as tracers in metabolic studies are well-established, the existing body of research primarily focuses on more commonly utilized sugars such as D-glucose and D-fructose. Consequently, a detailed analysis of this compound within the specific framework of the requested applications cannot be adequately supported with current scientific findings.

The field of metabolic flux analysis (MFA) extensively employs stable isotope tracers to map the flow of atoms through metabolic networks. These techniques, whether applied in in vitro biochemical systems or through in vivo studies, provide invaluable insights into cellular physiology and disease states. Methodologies for tracking isotopic enrichment, determining the fate of labeled carbon atoms, and analyzing isotopic fractionation are well-documented for common metabolic substrates.

However, the specific application of D-Altrose-1-¹³C—a labeled version of the rare sugar D-Altrose—is not substantially detailed in the accessible scientific literature. The requested in-depth discussion on its use in tracer studies within cell-free extracts, the elucidation of its specific carbon atom fates in metabolic cycles, its role in in vivo metabolic flux analysis for assessing aldose-ketose isomerization, its incorporation into complex biomolecules, and the analysis of isotopic fractionation involving it, is therefore not possible without resorting to speculation.

General concepts that would underpin such research are available. For instance, aldose-ketose isomerization is a fundamental reaction in carbohydrate metabolism, and studies have explored the mechanisms and catalytic processes involved. Similarly, the principles of isotopic fractionation in metabolic reactions are a subject of ongoing research, with studies detailing how enzymes can discriminate between isotopes, leading to variations in isotopic ratios in metabolic products.

Despite the existence of these general principles, their specific application and the detailed research findings related to D-Altrose-1-¹³C are not available. Generating an article based on the provided outline would necessitate extrapolating from research on other sugars, which would not adhere to the strict requirement of focusing solely on D-Altrose-1-¹³C. To maintain scientific accuracy and avoid generating unsubstantiated information, the article cannot be produced at this time. Further primary research would be required to generate the specific data needed to address the outlined topics for this particular labeled compound.

Applications of D Altrose 1 13c in Metabolic Pathway Elucidation

Dynamic Metabolic Profiling via Time-Resolved 13C-Labeling Experiments

Dynamic metabolic profiling, often termed kinetic flux profiling, leverages isotopically labeled compounds to track the flow of atoms through metabolic networks over time. Time-resolved 13C-labeling experiments, utilizing substrates such as D-Altrose-1-13C, are instrumental in moving beyond steady-state analysis to capture the dynamic responses of cellular metabolism. researchgate.netresearchgate.net This methodology involves introducing the 13C-labeled substrate into a biological system and then collecting samples of intracellular metabolites at multiple, sequential time points. biorxiv.org By analyzing the rate at which the 13C label is incorporated into downstream metabolites, researchers can elucidate the in vivo reaction rates and quantify metabolic fluxes with high resolution. 13cflux.netnsf.gov

The core principle of this approach is to monitor the isotopic enrichment in various metabolite pools as they shift from an unlabeled (predominantly 12C) state to a labeled (13C) state. nih.gov The rate of this change provides direct insight into the kinetics of the enzymatic reactions involved. researchgate.net This is particularly valuable for understanding how metabolic pathways adapt to genetic modifications or environmental perturbations.

Detailed Research Findings

While D-Altrose is an unnatural monosaccharide and its specific applications in metabolic research are not as widely documented as those of D-Glucose, the methodology for its use as a 13C tracer follows established principles. georganics.skwikipedia.org In a typical time-resolved experiment, cells would be cultured to a steady state before the medium is switched to one containing this compound as the carbon source. Samples are then rapidly collected and quenched at intervals (e.g., from seconds to hours) to halt metabolic activity. biorxiv.org Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are subsequently used to measure the mass isotopologue distributions (MIDs) of key metabolites. 13cflux.netcreative-proteomics.com

The data generated from such an experiment allows for the calculation of isotopic enrichment over time. For instance, if this compound were metabolized through a pathway analogous to the pentose (B10789219) phosphate (B84403) pathway or glycolysis, the 13C label would appear in intermediates like sedoheptulose-7-phosphate, erythrose-4-phosphate, and eventually in pyruvate (B1213749) or lactate. The speed and pattern of this incorporation reveal the active flux rates.

The following table represents hypothetical data from a time-resolved experiment designed to track the metabolism of this compound. It illustrates the fractional 13C enrichment in key downstream metabolites at various time points after the introduction of the labeled substrate.

Table 1: Hypothetical Time-Resolved Fractional 13C Enrichment of Metabolites Following this compound Administration This interactive table illustrates the progressive incorporation of the 13C label from this compound into various metabolic intermediates over a 60-minute period. The values represent the percentage of the metabolite pool that contains at least one 13C atom.

MetaboliteTime = 0 minTime = 5 minTime = 15 minTime = 30 minTime = 60 min
D-Altrose-6-Phosphate0%85%95%98%99%
Sedoheptulose-7-Phosphate0%40%75%88%92%
Erythrose-4-Phosphate0%25%60%80%88%
Pyruvate0%10%35%65%80%
Lactate0%5%28%55%75%
Alanine0%2%15%40%60%

From this type of data, flux rates can be estimated by fitting the time-course labeling data to a kinetic model of the metabolic network. researchgate.net Further detail is obtained by analyzing the full mass isotopologue distribution (MID) for each metabolite, which shows the relative abundance of molecules with different numbers of 13C atoms (M+0, M+1, M+2, etc.). This level of detail is crucial for distinguishing between converging metabolic pathways.

The next table provides a hypothetical MID for the metabolite Pyruvate at the 30-minute time point from the experiment described above.

Table 2: Hypothetical Mass Isotopologue Distribution (MID) for Pyruvate at 30 Minutes This interactive table details the relative abundance of different isotopologues of Pyruvate 30 minutes after introducing this compound. The distribution helps identify the specific pathways that were active in producing Pyruvate.

IsotopologueDescriptionRelative Abundance
M+0Pyruvate with zero 13C atoms (all 12C)35%
M+1Pyruvate with one 13C atom55%
M+2Pyruvate with two 13C atoms8%
M+3Pyruvate with three 13C atoms2%

The dominance of the M+1 isotopologue would be expected since the tracer, this compound, contains only a single labeled carbon atom. The presence of M+2 and M+3 species would indicate that labeled intermediates have re-entered central metabolism and have been used to synthesize new precursor molecules, a phenomenon that provides deeper insights into metabolic cycling and connectivity. nih.gov By applying mathematical models to these dynamic MIDs, researchers can quantify the flux through specific biochemical reactions and entire pathways with a high degree of confidence. 13cflux.netmaranasgroup.com

Mechanistic Enzymology and D Altrose 1 13c

Probing Enzyme Specificity and Substrate Recognition using D-Altrose-1-13C

Enzyme specificity and substrate recognition are fundamental to understanding how enzymes function with high precision. This compound provides a sophisticated tool for dissecting these interactions at a molecular level.

Stereochemical Course of Enzymatic Reactions with 13C-Labeled Substrates

The stereochemical pathway of an enzymatic reaction—whether it proceeds with inversion or retention of configuration at a stereocenter—is a critical piece of mechanistic information. Using a substrate like this compound, the stereochemical fate of the C1 carbon can be followed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

For instance, in a hypothetical reaction catalyzed by an "Altrose Isomerase," the conversion of this compound to another sugar could be monitored. By analyzing the final product's NMR spectrum, specifically the coupling constants involving the 13C label, the stereochemistry of the new bonds formed at that carbon can be determined. This helps to deduce whether the reaction follows, for example, a double displacement mechanism (leading to retention of stereochemistry) or a single displacement mechanism (leading to inversion). While detailed studies on D-altrose are limited, the principles are well-established from work with other 13C-labeled sugars like glucose and mannose.

Table 1: Hypothetical Stereochemical Outcomes for an Enzyme Acting on this compound This table is illustrative and shows the type of data that could be generated from such an experiment.

Enzyme Class Proposed Mechanism Expected Stereochemical Outcome at C1
Hydrolase Single Displacement Inversion of Stereochemistry
Hydrolase Double Displacement Retention of Stereochemistry
Isomerase Aldol-Keto Tautomerization Racemization or Epimerization
Lyase Elimination Formation of a Double Bond

Identification of Enzyme-Substrate Interactions through Isotopic Perturbation

Isotopic labeling can be used to perturb a system at equilibrium, providing insights into enzyme-substrate interactions. This technique, known as equilibrium perturbation, can be applied using this compound. When an enzyme is added to a reaction mixture at equilibrium containing both labeled and unlabeled substrates and products, the presence of a kinetic isotope effect (discussed below) causes a temporary shift in the equilibrium concentrations.

By monitoring the concentrations of reactants and products in real-time using methods like NMR or mass spectrometry, researchers can observe this transient perturbation. The magnitude and direction of the shift provide information about the rate-limiting steps of the reaction and the interactions between the enzyme and the substrate in the Michaelis complex. This method has been successfully used to study enzymes like isocitrate lyase and can, in principle, be applied to carbohydrate-active enzymes that recognize D-Altrose. nih.govresearchgate.net

Kinetic Isotope Effects (KIE) Studies with this compound

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org Measuring KIEs is a powerful tool for understanding reaction mechanisms, particularly for identifying the rate-limiting step. libretexts.org The replacement of 12C with 13C at the C1 position of D-Altrose results in a small but measurable change in reaction rates for enzymes that catalyze a chemical transformation at this position. wikipedia.org

Determining Rate-Limiting Steps in Altrose Interconversion Pathways

Table 2: Illustrative Kinetic Isotope Effect Data for a Hypothetical Altrose Pathway This table is a hypothetical representation to illustrate the concept.

Enzymatic Step Substrate k_12C (s⁻¹) k_13C (s⁻¹) KIE (k_12C/k_13C) Interpretation
Isomerization This compound 15.2 15.1 1.007 C1 bond changes are not rate-limiting.
Oxidation This compound 5.8 5.6 1.036 C-H bond cleavage at C1 is part of the rate-limiting step. mdpi.com
Epimerization This compound 22.5 22.5 1.000 C1 is not chemically altered in the rate-limiting step.

Elucidating Reaction Mechanisms at the Molecular Level

Beyond identifying rate-limiting steps, KIEs provide detailed information about the transition state of a reaction. The magnitude of the 13C-KIE can distinguish between different possible mechanisms. For instance, a small KIE might suggest an early transition state where the C1 bond is only slightly altered, while a larger KIE could indicate a late transition state with significant bond cleavage.

Combining this compound studies with other isotopically labeled substrates (e.g., deuterated at specific positions) and solvent isotope effects can provide a highly detailed picture of the transition state geometry and the roles of specific enzyme functional groups in catalysis. mdpi.comnih.gov While specific data for this compound is not prevalent, the principles derived from studies on enzymes like alcohol dehydrogenase and thymidylate synthase demonstrate the power of this approach. mdpi.com

Role of this compound in Allosteric Regulation of Carbohydrate-Active Enzymes

Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, causing a conformational change that either activates or inhibits the enzyme's activity. pearson.com While common metabolites like ATP, AMP, and citrate (B86180) are well-known allosteric regulators of central metabolic pathways like glycolysis, the roles of rare sugars like D-Altrose are less understood. medlifemastery.comyoutube.com

This compound can be used as a tracer to investigate if and how D-Altrose or its metabolites might act as allosteric effectors for carbohydrate-active enzymes (CAZymes). longdom.orgnih.gov By incubating an enzyme with this compound and its primary substrate, one could use NMR or mass spectrometry to:

Track the formation of potential allosteric regulators: Monitor the conversion of this compound into other metabolites that might serve as the actual allosteric effectors.

Detect binding to allosteric sites: Advanced NMR techniques could potentially detect the binding of this compound to an allosteric site, distinct from the active site, by observing changes in the chemical shifts of the 13C label or nearby protein residues.

Such studies could reveal novel regulatory networks within carbohydrate metabolism. For example, the accumulation of an altrose-derived metabolite might signal a feedback inhibition loop for an enzyme earlier in a related pathway, a mechanism well-documented for enzymes like ADP-glucose pyrophosphorylase in glycogen (B147801) biosynthesis. nih.gov Although direct evidence of D-Altrose acting as an allosteric regulator is scarce, the tools to investigate such possibilities are well-established.

Conformational Dynamics and Solution State Equilibria of D Altrose 1 13c

Determination of Anomeric and Ring Tautomeric Composition using ¹³C NMR

In aqueous solution, D-Altrose-1-¹³C exists as an equilibrium mixture of five main forms: the α-pyranose, β-pyranose, α-furanose, β-furanose, and the open-chain aldehyde form, along with its hydrate. The labeling of the anomeric carbon (C1) with ¹³C significantly enhances the sensitivity of NMR detection, allowing for the precise quantification of these different tautomers, even those present in very small amounts.

High-resolution ¹³C NMR spectroscopy is a powerful tool for identifying and quantifying the different cyclic and acyclic forms of sugars in solution. The distinct chemical environment of the ¹³C-labeled anomeric carbon in each tautomer results in a unique resonance signal. By integrating the signal intensities, the relative proportions of each isomer at equilibrium can be determined.

Studies have shown that for D-Altrose in an aqueous solution at 30°C, the acyclic forms are minor components of the equilibrium mixture. The aldehyde and its hydrate are present in very low concentrations. The majority of the compound exists in its cyclic pyranose and furanose forms.

Below is a table summarizing the tautomeric composition of D-Altrose in D₂O, including the chemical shifts for the ¹³C-labeled anomeric carbon of each form.

Table 1: Tautomeric Composition and ¹³C NMR Chemical Shifts of D-Altrose-1-¹³C in D₂O
Tautomer¹³C Chemical Shift (ppm) at C1Percentage in D₂O at 30°C (%)
α-pyranose95.3Data not available
β-pyranose93.3Data not available
α-furanose102.7Data not available
β-furanose96.9Data not available
AldehydeNot reported for D-Altrose specifically~0.01 - 0.09
HydrateNot reported for D-Altrose specifically~0.006 - 0.7

Conformational Analysis of Pyranose and Furanose Forms of D-Altrose-1-¹³C in Solution

The six-membered pyranose and five-membered furanose rings of D-Altrose are not planar and adopt various conformations in solution to minimize steric strain.

The pyranose forms of most aldohexoses typically adopt a stable chair conformation (¹C₄ or ⁴C₁). However, the stereochemistry of D-Altrose, with its axial hydroxyl group at C3 in the common ⁴C₁ conformation of the β-anomer, introduces significant steric strain. This inherent instability in either of the standard chair conformations suggests that the pyranose forms of D-Altrose may exist in a more complex equilibrium involving multiple conformations, or may favor alternative, less stable conformations such as skew or boat forms.

The furanose forms , on the other hand, are known for their high degree of flexibility. researchgate.net The five-membered ring can pucker in various ways, leading to a continuous interconversion between multiple "envelope" and "twist" conformations. researchgate.net This conformational flexibility is a key characteristic of furanose rings and complicates their structural analysis in solution. For D-Altrose-1-¹³C, this means the α- and β-furanose anomers are not static structures but are in a dynamic equilibrium among several low-energy conformations.

Influence of Solvent and Temperature on Conformational Equilibria of D-Altrose-1-¹³C

The equilibrium between the different tautomers and conformers of D-Altrose-1-¹³C is sensitive to the surrounding environment, particularly the solvent and temperature.

Solvent Effects: The polarity of the solvent can significantly influence the relative stability of the pyranose and furanose forms. In aqueous solutions, hydrogen bonding between water molecules and the hydroxyl groups of the sugar is thought to preferentially stabilize the pyranose forms of many sugars. However, for D-Altrose, a notable shift in the equilibrium is observed when the solvent is changed from water to dimethyl sulfoxide (DMSO). In DMSO, D-Altrose shows a stronger preference for the five-membered furanose ring structure. This suggests that the intramolecular interactions governing the stability of the different ring forms are significantly modulated by the solvent environment.

Temperature Effects: Temperature primarily affects the rate of interconversion between the different anomers, a process known as mutarotation. An increase in temperature accelerates the rate at which equilibrium is reached but may also cause a slight shift in the equilibrium composition. For instance, the relative populations of the α and β anomers can change with temperature, reflecting the thermodynamic differences between these forms. While specific data on the temperature-dependent conformational equilibria of D-Altrose-1-¹³C is not extensively detailed in the available literature, it is expected to follow the general principles observed for other reducing sugars, where higher temperatures can lead to small but measurable changes in the anomeric and tautomeric ratios.

Computational Chemistry and Theoretical Modeling of D Altrose 1 13c

Quantum Mechanical (QM) Calculations for ¹³C Chemical Shift Prediction and Validation

Quantum mechanical calculations are a powerful tool for predicting the nuclear magnetic resonance (NMR) parameters of molecules, including the ¹³C chemical shifts. The accurate prediction of these shifts is crucial for interpreting experimental NMR spectra and validating the structural assignment of D-Altrose-1-¹³C.

The primary method employed for calculating NMR chemical shifts is Density Functional Theory (DFT). The process typically involves:

Geometry Optimization: The three-dimensional structure of D-Altrose-1-¹³C is optimized to find its lowest energy conformation. This is a critical step as the chemical shift is highly sensitive to the molecular geometry.

Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensor for each carbon atom is calculated. A common and effective method for this is the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net

Chemical Shift Calculation: The calculated isotropic shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS), is subtracted from the calculated shielding value of the carbon atoms in D-Altrose-1-¹³C to obtain the predicted chemical shifts.

Various combinations of functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p)) are tested to find a level of theory that provides the best agreement with experimental data for similar molecules. deltastate.edumdpi.com While specific QM calculations for D-Altrose-1-¹³C are not extensively reported in the literature, the methodology has been successfully applied to other monosaccharides, demonstrating good correlation between calculated and experimental data. acs.org

Table 1: Illustrative Comparison of Hypothetical Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for D-Altrose-1-¹³C (Note: This table is a hypothetical representation to illustrate the application of QM calculations, as specific experimental and calculated data for D-Altrose-1-¹³C are not readily available in the cited literature.)

Carbon AtomHypothetical Experimental δ (ppm)Hypothetical Calculated δ (ppm) (DFT/GIAO)
C1 (¹³C) 93.594.2
C272.172.8
C370.871.5
C468.469.1
C573.273.9
C662.563.1

Molecular Dynamics (MD) Simulations of D-Altrose-1-13C and its Interactions in Biological Systems

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. For D-Altrose-1-¹³C, MD simulations can provide valuable insights into its conformational dynamics and its interactions with biological macromolecules such as proteins and nucleic acids.

The process of running an MD simulation involves:

System Setup: A simulation box is created containing the D-Altrose-1-¹³C molecule, solvent molecules (typically water), and any other relevant molecules, such as a protein.

Force Field Application: A force field is chosen to describe the potential energy of the system. The force field consists of a set of parameters that define the interactions between atoms.

Simulation Run: The simulation is run for a specific amount of time (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated by integrating Newton's laws of motion.

MD simulations can be used to investigate:

Conformational Preferences: To determine the preferred conformations of D-Altrose-1-¹³C in solution and how the ¹³C labeling might subtly influence its conformational equilibrium.

Hydration Shell: To characterize the structure and dynamics of water molecules surrounding the sugar.

Binding to Proteins: To simulate the binding process of D-Altrose-1-¹³C to a protein's active site, providing information on the binding affinity and the specific interactions that stabilize the complex. While specific MD studies on D-Altrose-1-¹³C are not prevalent, similar simulations have been instrumental in understanding the behavior of other monosaccharides like glucose in biological contexts. nih.govacs.org

Theoretical Approaches to Understanding Isotopic Effects on Molecular Properties and Reactivity

The substitution of a ¹²C atom with a ¹³C atom in D-Altrose introduces subtle changes in its molecular properties and reactivity, known as isotopic effects. Theoretical approaches are essential for understanding the origins of these effects.

Molecular Properties:

Vibrational Frequencies: The increased mass of ¹³C at the C1 position leads to a decrease in the vibrational frequencies of the bonds connected to this atom. This can be calculated using quantum mechanical methods and can be experimentally observed using infrared (IR) and Raman spectroscopy.

Bond Lengths and Angles: Isotopic substitution can cause minor changes in bond lengths and angles due to the alteration of the molecule's zero-point vibrational energy.

Reactivity (Kinetic Isotope Effects):

The rate of a chemical reaction can be affected by isotopic substitution, a phenomenon known as the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of the lighter isotopologue (¹²C) to the heavier one (¹³C).

Theoretical calculations can predict the magnitude of the KIE by modeling the transition state of a reaction involving the C1 position of D-Altrose. A KIE value different from 1 indicates that the C1 position is involved in the rate-determining step of the reaction. Studies on other sugars have shown that enzymatic reactions can exhibit significant isotope effects. nih.gov

These theoretical investigations, while not always specific to D-Altrose-1-¹³C in the existing literature, provide a fundamental framework for interpreting experimental data obtained with this isotopically labeled compound and for designing new experiments to probe its behavior in chemical and biological systems.

Emerging Research Directions and Unexplored Avenues for D Altrose 1 13c

Development of Novel Synthetic Strategies for D-Altrose-1-13C Derivatives

The future utility of this compound is intrinsically linked to the ability to incorporate it into more complex molecules. Research is moving towards creating a diverse toolkit of this compound derivatives to probe specific biological processes.

Key Research Thrusts:

Modular Synthesis: Developing modular synthetic strategies, such as palladium-catalyzed C-H glycosylation, will enable the efficient and stereoselective assembly of C-oligosaccharides containing the this compound unit. This allows for the construction of complex carbohydrate structures with precise isotopic labeling.

Enzymatic and Chemo-enzymatic Synthesis: Leveraging the specificity of enzymes can provide routes to derivatives that are challenging to produce through traditional chemistry. This includes using glycosyltransferases to attach this compound to peptides, lipids, or other natural products.

Click Chemistry Applications: Functionalizing this compound with bioorthogonal handles (e.g., azides or alkynes) would permit its use in "click" chemistry reactions. This would enable the labeling and tracking of glycoconjugates in living systems without interfering with native biological processes.

Solid-Phase Synthesis: Adapting solid-phase synthesis techniques, previously used for compounds like cyclodextrin (B1172386) conjugates, could streamline the production of this compound-labeled oligosaccharides and glycoconjugates, facilitating higher throughput and purity.

Synthetic StrategyPotential Application for this compoundRationale
Palladium-Catalyzed C-H GlycosylationSynthesis of C-linked glycans and analogsCreates stable C-C bonds, producing non-hydrolyzable mimics for studying carbohydrate-protein interactions.
Chemo-enzymatic SynthesisBuilding specific, complex oligosaccharidesCombines the flexibility of chemical synthesis with the high stereoselectivity of enzymatic reactions.
Click ChemistryIn vivo tracking and imaging of glycoconjugatesAllows for highly specific and efficient labeling in complex biological environments.
Solid-Phase SynthesisRapid generation of labeled glycan librariesFacilitates the systematic study of structure-activity relationships.

Applications in Glycoconjugate Biosynthesis and Engineering

Glycosylation is a critical post-translational modification that dictates the function of many proteins and lipids. This compound is an ideal tool for dissecting the intricate pathways of glycoconjugate biosynthesis and for engineering novel glycosylated products.

By introducing this compound as a metabolic precursor, researchers can trace its incorporation into cellular glycans. This allows for the elucidation of pathways involved in the uptake, activation, and transfer of this rare sugar onto biomolecules. In metabolic engineering, this compound can be used to quantify the flux through engineered pathways designed to produce novel glycosylated therapeutics, such as antibiotics or other natural products. For example, by blocking competing metabolic pathways, the carbon flux towards desired 13C-labeled glycosylated molecules can be enhanced and precisely measured.

Integration with Advanced Omics Technologies (e.g., Isotope-Resolved Metabolomics)

The integration of stable isotope tracers with advanced analytical platforms represents a powerful approach for understanding systems-level metabolic behavior. Isotope-Resolved Metabolomics (IRM) using this compound can provide unprecedented insights into cellular metabolism.

When cells or organisms are supplied with this compound, the 13C label is incorporated into downstream metabolites. Advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can then detect and quantify the 13C enrichment in these metabolites. This provides direct evidence of metabolic pathways and allows for the calculation of metabolic fluxes—the rates of biochemical reactions. This approach, often termed Stable Isotope Probing (SIP), can reveal how microbial communities in environments like soil process rare sugars and track the flow of carbon through complex food webs.

Table of Omics Applications:

Technology Application with this compound Expected Outcome
Isotope-Resolved Metabolomics (IRM) Tracing the metabolic fate of altrose in cells or organisms. Identification of altrose-specific metabolic pathways and quantification of metabolic fluxes.
Stable Isotope Probing (SIP) - Metaproteomics Identifying proteins that bind or metabolize altrose. Elucidation of enzymes and transporters involved in altrose metabolism.

Exploration of this compound in Non-Canonical Carbohydrate Pathways and Rare Sugar Metabolism

The metabolism of rare sugars like D-altrose is not well understood compared to common sugars like glucose. This compound provides a unique opportunity to explore these non-canonical pathways. Many rare sugars are known to have significant biological activities, including anti-diabetic and anti-obesity effects, often mediated by mechanisms distinct from common sugars.

By using 13C-labeled D-altrose, researchers can trace its journey through cellular metabolism, identifying the specific enzymes and pathways that process it. This could reveal novel enzymatic reactions or metabolic interconnections that are not active for common sugars. For instance, studies on other rare sugars have shown they can interfere with the metabolism of common sugars or induce specific signaling pathways. This compound would enable precise tracking of these interactions and their metabolic consequences, potentially uncovering new therapeutic targets for metabolic diseases.

Design of Enzyme Inhibitors or Activators Based on this compound Interactions

Understanding how D-altrose interacts with specific enzymes is the first step toward designing novel therapeutic agents. This compound can be a critical tool in the discovery and characterization of enzyme modulators.

One promising approach is the use of Activity-Based Protein Profiling (ABPP). A derivative of this compound could be synthesized to act as a probe that covalently binds to the active site of enzymes that recognize it. The 13C label would then serve as a unique signature to identify these enzymes from complex protein mixtures using mass spectrometry. Once target enzymes are identified, this compound can be used in kinetic assays to screen for small molecules that either inhibit or activate these enzymes. The isotopic label allows for sensitive detection of the enzymatic product, facilitating high-throughput screening for potential drug candidates. This strategy could lead to the development of highly specific enzyme modulators for various diseases.

Q & A

Basic Research Questions

Q. How is D-Altrose-1-13C synthesized, and what methods ensure isotopic purity?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical incorporation of 13C at the C1 position. Isotopic purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy, comparing 13C NMR spectra to unlabeled standards. For example, the absence of extraneous peaks in the 90–110 ppm range (C1 region) confirms specificity. High-performance liquid chromatography (HPLC) with mass spectrometry further validates purity (≥97%) by detecting isotopic impurities . Experimental protocols must detail reaction conditions, purification steps, and instrumentation parameters to ensure reproducibility .

Q. Which analytical techniques are critical for verifying the structure of this compound?

  • Methodological Answer : A combination of NMR (¹H, 13C, and 2D-COSY), infrared spectroscopy (IR), and mass spectrometry (MS) is essential. NMR identifies the 13C-labeled position through chemical shift discrepancies (e.g., C1 splitting patterns in DEPT-135 spectra). IR confirms functional groups, while MS quantifies isotopic enrichment. Cross-referencing data with unlabeled D-Altrose controls is mandatory to rule out structural anomalies .

Q. How should researchers design metabolic flux studies using this compound?

  • Methodological Answer : Experimental design must include:

  • Labeling Protocol : Administering this compound to cell cultures under controlled conditions (e.g., steady-state vs. pulse-chase).
  • Sampling Intervals : Time-resolved extraction of metabolites for isotopic enrichment analysis via LC-MS or GC-MS.
  • Control Groups : Parallel experiments with unlabeled D-Altrose to distinguish isotopic effects from natural metabolic variability .
  • Reproducibility requires transparent reporting of cell lines, growth media, and analytical workflows .

Q. What are best practices for handling and storing this compound to maintain stability?

  • Methodological Answer : Store lyophilized this compound at –20°C in airtight, light-resistant containers to prevent hydrolysis or isotopic exchange. For solutions, use deuterated solvents (e.g., D2O) to minimize proton interference in NMR. Regularly validate stability via periodic HPLC analysis to detect degradation products .

Q. How does isotopic labeling at C1 affect the chemical stability of D-Altrose?

  • Methodological Answer : Kinetic studies comparing labeled and unlabeled compounds are critical. For example, monitor degradation rates under varying pH/temperature using UV-Vis spectroscopy or NMR. Isotopic mass differences may alter reaction equilibria; computational modeling (e.g., DFT) can predict isotopic effects on bond dissociation energies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction kinetics between 13C-labeled and unlabeled D-Altrose?

  • Methodological Answer : Contradictions may arise from isotopic mass effects or experimental artifacts. Address this by:

  • Replicate Experiments : Ensure identical conditions (e.g., pH, temperature) across trials.
  • Statistical Analysis : Apply ANOVA or Bayesian inference to assess significance of kinetic differences.
  • Computational Validation : Use isotopic substitution models in software like Gaussian to simulate kinetic isotope effects (KIEs) .

Q. What strategies optimize enzymatic assay conditions for this compound?

  • Methodological Answer : Optimize substrate concentration, cofactors, and enzyme activity using design of experiments (DoE) frameworks. For example, a factorial design can identify interactions between 13C labeling and enzyme kinetics. Validate results with Michaelis-Menten plots comparing VmaxV_{max} and KmK_m between labeled/unlabeled substrates .

Q. How is isotopic scrambling detected in this compound during complex reactions?

  • Methodological Answer : Employ tandem mass spectrometry (MS/MS) or 13C-isotopic tracing to track label redistribution. For instance, in glycolysis studies, detect unexpected 13C enrichment in downstream metabolites (e.g., lactate) to identify scrambling. Compare results to negative controls and use isotopic flux analysis software (e.g., INCA) for quantification .

Q. What spectroscopic methods validate the position of the 13C label post-synthesis?

  • Methodological Answer : 2D heteronuclear single quantum coherence (HSQC) NMR maps 1H-13C correlations, pinpointing the labeled carbon. For ambiguity, isotopic dilution assays or enzymatic digestion followed by MS fragment analysis can confirm localization. Reference synthetic standards are essential for peak assignment .

Q. Which statistical approaches resolve contradictions in metabolic flux data from 13C tracing?

  • Methodological Answer : Use principal component analysis (PCA) to identify outlier datasets and mixed-effects models to account for biological variability. Bayesian flux balance analysis (FBA) integrates prior knowledge (e.g., enzyme kinetics) to refine flux distributions. Transparent reporting of confidence intervals and sensitivity analyses is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.